molecular formula C13H20N2O3 B13571943 tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate

tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate

Cat. No.: B13571943
M. Wt: 252.31 g/mol
InChI Key: AINUYRZOJOEQHC-UHFFFAOYSA-N
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Description

tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an amino and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrophenol, tert-butyl carbamate, and ethylene oxide.

    Nitration: The phenol group is nitrated to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Protection: The amino group is protected by reacting it with tert-butyl carbamate to form the carbamate derivative.

    Alkylation: The phenol group is alkylated with ethylene oxide to introduce the hydroxyethyl group.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogenating agents (bromine or chlorine).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate is used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its structure allows it to interact with various biological targets, making it useful in drug discovery.

Medicine

In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its amino and hydroxyethyl groups can be modified to enhance biological activity or improve pharmacokinetic properties.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals, such as polymers or agrochemicals. Its functional groups allow for diverse chemical transformations, making it a valuable intermediate.

Mechanism of Action

The mechanism by which tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The amino and hydroxyethyl groups can form hydrogen bonds or ionic interactions with biological targets, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-(1-amino-2-hydroxyethyl)phenyl)carbamate: can be compared to other carbamate derivatives, such as:

Uniqueness

The unique combination of functional groups in this compound allows for a wide range of chemical reactions and biological interactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it suitable for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-10-6-4-5-9(7-10)11(14)8-16/h4-7,11,16H,8,14H2,1-3H3,(H,15,17)

InChI Key

AINUYRZOJOEQHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(CO)N

Origin of Product

United States

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